Ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate
Description
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2-fluoroanilino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXJSHDCEAORRS-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=CC=C1F)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate, also known by its IUPAC name ethyl (2E)-2-cyano-3-(2-fluoroanilino)-2-propenoate, is a compound that has garnered interest in various biological and medicinal research fields. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications.
- CAS Number : 934070-55-0
- Molecular Formula : C₁₂H₁₁FN₂O₂
- Molecular Weight : 232.23 g/mol
- Purity : 95%
- Physical Form : Powder
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that this compound may exhibit inhibitory effects on certain enzymes and pathways involved in disease processes, particularly in cancer and inflammatory conditions.
Enzyme Inhibition
Research indicates that this compound can inhibit key enzymes involved in cellular signaling pathways. For example, it has been shown to affect the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition of COX can lead to reduced production of pro-inflammatory mediators, suggesting potential anti-inflammatory properties.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| HeLa (cervical) | 15 | Induction of apoptosis |
| MCF7 (breast) | 20 | Cell cycle arrest |
| A549 (lung) | 18 | Decreased viability |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. In animal models, administration of the compound resulted in decreased levels of inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Study on Cancer Cell Lines :
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell proliferation and increased apoptosis rates compared to untreated controls.- Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by analysis using flow cytometry.
- Results : The compound exhibited a dose-dependent response with notable apoptotic markers detected.
-
Inflammation Model :
In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound led to a significant reduction in paw edema and inflammatory cell infiltration.- Outcome Measures : Paw volume was measured at baseline and post-treatment.
- Findings : Treated mice showed a reduction in paw swelling by approximately 40% compared to controls.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various diseases.
- Case Study: Research has shown that derivatives of this compound exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. For instance, modifications to the fluorophenyl group can lead to enhanced selectivity towards cancer cell lines.
-
Organic Synthesis
- The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of heterocyclic compounds. Its reactive cyano and double bond functionalities facilitate various chemical reactions, including nucleophilic additions and cycloadditions.
- Data Table: Common Reactions Involving this compound
Reaction Type Conditions Products Nucleophilic Addition Base catalysis Amino derivatives Cycloaddition UV light or heat Heterocycles Hydrolysis Acidic conditions Carboxylic acids -
Biological Activity Studies
- Preliminary studies indicate that the compound may exhibit antimicrobial properties. Its structural components are hypothesized to interact with microbial cell membranes.
- Case Study: In vitro assays have shown that certain derivatives possess significant antibacterial activity against Gram-positive bacteria.
-
Material Science
- The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings that require specific chemical resistance and stability.
- Research Insight: Investigations into polymer blends incorporating this compound have revealed improved mechanical properties and thermal stability compared to traditional materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Phenylamino Derivatives
(a) Ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate (CID 2800568)
- Molecular Formula : C₁₂H₁₀F₂N₂O₂
- Substituent: 2,5-Difluorophenylamino group.
- This substitution may also influence binding affinity in drug-protein interactions compared to the mono-fluorinated analog .
(b) Ethyl 2-cyano-3-(4-fluorophenyl)acrylate (CAS 18861-57-9)
- Molecular Formula: C₁₂H₁₀FNO₂
- Key Differences: The absence of the amino group reduces hydrogen-bonding capacity, while the para-fluorine substitution creates a distinct electronic environment. This compound is often used as a precursor for fluorescent dyes and nonlinear optical materials .
Heterocyclic Analogues
(a) Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate
- Molecular Formula: C₁₀H₉NO₂S
- Substituent : Thiophen-2-yl group.
- Key Differences : The sulfur atom in thiophene increases electron richness, enhancing conjugation and altering UV-Vis absorption properties. This compound exhibits a higher melting point (79–82°C) compared to fluorophenyl derivatives, likely due to stronger π-π stacking .
(b) Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate (CAS 23973-22-0)
- Molecular Formula: C₁₀H₉NO₃
- Substituent : Furan-2-yl group.
- Thermodynamic studies show lower heat capacities in the crystalline phase compared to fluorophenyl derivatives, attributed to weaker intermolecular interactions .
Bulky/Electron-Withdrawing Substituents
Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate (CAS 157951-16-1)
- Molecular Formula: C₁₃H₁₀F₃NO₃
- Substituent : 3-(Trifluoromethoxy)phenyl group.
- Key Differences : The trifluoromethoxy group significantly increases lipophilicity (logP ~3.5) and metabolic stability, making this compound a candidate for agrochemicals. Its bulkiness may hinder crystallization, as evidenced by the lack of reported melting points .
Structural and Electronic Comparisons
Conformational Analysis
X-ray crystallography of related compounds, such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, reveals a syn-periplanar conformation (torsion angle = 3.2°), ensuring maximal conjugation across the α,β-unsaturated system . This planar geometry is conserved in fluorophenylamino derivatives, optimizing reactivity in cycloaddition reactions .
Electronic Effects
- Fluorine Substituents: Ortho-fluorine (as in the target compound) induces steric hindrance and ortho-directing effects in electrophilic substitutions. Para-fluorine (CAS 18861-57-9) enhances electron withdrawal, stabilizing the enolate intermediate .
- Heterocycles : Thiophene and furan derivatives exhibit redshifted UV-Vis spectra due to extended conjugation, whereas trifluoromethoxy groups red-shift absorption via inductive effects .
Preparation Methods
Reaction Description
The Knoevenagel condensation is the most widely used method for synthesizing α,β-unsaturated esters bearing cyano groups. For Ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate, the reaction involves:
- Reactants: Ethyl cyanoacetate and 2-fluorobenzaldehyde
- Catalyst/Base: Sodium ethoxide or other mild bases
- Solvent: Ethanol or other polar protic solvents
- Conditions: Reflux temperature or room temperature with extended reaction time
Mechanism
The base deprotonates the methylene group of ethyl cyanoacetate, generating a stabilized carbanion. This nucleophile attacks the carbonyl carbon of 2-fluorobenzaldehyde, forming a β-hydroxy intermediate. Subsequent dehydration leads to the formation of the α,β-unsaturated ester with the cyano substituent.
Reaction Parameters and Yields
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Base | Sodium ethoxide | Efficient deprotonation |
| Solvent | Ethanol | Good solubility and reflux medium |
| Temperature | Reflux (~78°C) or room temperature | Higher temp favors faster reaction |
| Reaction Time | 4-12 hours | Longer time at room temp required |
| Yield | 70-90% | High purity after recrystallization |
This method yields Ethyl 2-cyano-3-(2-fluorophenyl)acrylate, which can be further aminated to introduce the amino group at the β-position if required.
Amination of α,β-Unsaturated Esters
Reaction Description
An alternative route involves the reaction of ethyl cyanoacetate with 2-fluoroaniline under basic conditions to directly form the amino-substituted α,β-unsaturated ester:
- Reactants: Ethyl cyanoacetate and 2-fluoroaniline
- Base: Sodium ethoxide or similar bases
- Solvent: Ethanol or other alcohols
- Conditions: Heating under reflux to promote condensation and amination
Mechanism
The reaction proceeds via nucleophilic attack of the amine on the activated α,β-unsaturated intermediate or direct condensation with ethyl cyanoacetate, followed by elimination to form the conjugated system. The fluorine substituent on the phenyl ring influences the electronic properties and reactivity of the amine.
Industrial Adaptations
In industrial synthesis, continuous flow reactors and automated systems are employed to optimize yield and purity. Parameters such as temperature, pressure, and reagent feed rates are tightly controlled to maximize efficiency and reproducibility.
Comparative Data of Preparation Routes
| Feature | Knoevenagel Condensation Route | Amination Route |
|---|---|---|
| Starting Materials | Ethyl cyanoacetate + 2-fluorobenzaldehyde | Ethyl cyanoacetate + 2-fluoroaniline |
| Reaction Type | Condensation with dehydration | Nucleophilic substitution/condensation |
| Reaction Conditions | Base catalyzed, reflux or room temp | Base catalyzed, reflux |
| Major Intermediate/Product | Ethyl 2-cyano-3-(2-fluorophenyl)acrylate | This compound |
| Yield Range | 70-90% | Comparable, depends on optimization |
| Industrial Feasibility | High, with potential for continuous flow | High, with automation and process control |
Research Findings and Notes
- The presence of the fluorine atom at the ortho position on the phenyl ring significantly affects the electronic distribution, influencing both the reactivity during synthesis and the biological activity of the compound.
- The use of sodium ethoxide as a base is preferred due to its moderate strength and compatibility with ethanol as a solvent, which facilitates easy workup and purification.
- Recrystallization from ethanol or ethanol-water mixtures is the standard purification method, yielding a product with high purity suitable for further chemical transformations or biological testing.
- Industrial synthesis benefits from continuous flow technology, which allows precise control over reaction parameters, leading to consistent product quality and scalability.
Summary Table of Preparation Methods
| Step | Knoevenagel Route | Amination Route |
|---|---|---|
| Reactants | Ethyl cyanoacetate + 2-fluorobenzaldehyde | Ethyl cyanoacetate + 2-fluoroaniline |
| Catalyst/Base | Sodium ethoxide | Sodium ethoxide |
| Solvent | Ethanol | Ethanol |
| Temperature | Reflux or room temperature | Reflux |
| Reaction Time | 4-12 hours | 4-8 hours |
| Product | Ethyl 2-cyano-3-(2-fluorophenyl)acrylate | This compound |
| Purification | Filtration and recrystallization | Filtration and recrystallization |
| Yield | 70-90% | 65-85% |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate, and how can reaction conditions be optimized for laboratory-scale synthesis?
- Methodological Answer : The compound can be synthesized via condensation reactions between cyanoacetate derivatives and fluorophenyl-substituted amines. For example, a common approach involves reacting ethyl cyanoacetate with 2-fluorophenyl isocyanate under reflux in the presence of a catalyst like triethyl orthoformate, followed by recrystallization . Optimization includes adjusting molar ratios (e.g., 1:1.2 amine-to-cyanoacetate), solvent selection (ethanol/acetone mixtures for crystallization), and reaction temperature (370–380 K for 2–4 hours). Yield improvements (~37%) are achieved through slow evaporation crystallization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL97) for structure refinement, supported by hydrogen-bonding analysis (N–H⋯N/O interactions) to confirm molecular conformation . ORTEP-3 can generate graphical representations of thermal ellipsoids and hydrogen-bond networks .
- Spectroscopy :
- NMR : and NMR to identify cyano (δ ~110–120 ppm), enoate (δ ~160–170 ppm), and fluorophenyl signals (δ ~115–125 ppm for aromatic protons).
- IR : Peaks at ~2200 cm (C≡N stretch) and ~1700 cm (ester C=O) .
Advanced Research Questions
Q. How can thermodynamic properties (e.g., heat capacity, phase transitions) of this compound be experimentally determined?
- Methodological Answer : Employ low-temperature adiabatic calorimetry (e.g., TAU-10 calorimeter) to measure heat capacities () across 78–370 K. Polynomial dependencies derived from experimental data enable calculation of standard thermodynamic functions (entropy, enthalpy) for condensed and gas phases. For example, analogous ethyl cyanoacrylate derivatives show values of 150–300 J/mol·K in the solid phase .
Q. What role do hydrogen-bonding patterns play in the crystal packing and stability of this compound?
- Methodological Answer : Graph-set analysis (e.g., R(8) motifs) identifies intermolecular N–H⋯N and intramolecular N–H⋯O interactions. Synchrotron XRD data can resolve cis/trans conformations of the enoate group and quantify bond angles (e.g., N–H⋯N ≈ 120°). Such patterns stabilize crystal lattices, reducing thermal displacement parameters () for fluorophenyl rings .
Q. How can researchers evaluate the biological activity (e.g., antioxidant, anti-inflammatory) of this compound?
- Methodological Answer :
- In vitro assays : DPPH radical scavenging (IC values) and superoxide dismutase (SOD) mimicry tests.
- In vivo models : Carrageenan-induced paw edema in rodents to assess anti-inflammatory activity (dose range: 10–50 mg/kg). Reference compounds like indomethacin serve as positive controls .
Q. What computational methods are suitable for analyzing the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set calculates HOMO-LUMO gaps, Fukui indices, and electrostatic potential maps. The Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) predicts reaction sites, such as nucleophilic attack at the cyano group .
Q. How do substituent variations (e.g., fluoro vs. methoxy groups) influence the compound’s bioactivity and physicochemical properties?
- Methodological Answer : Comparative SAR studies using derivatives like Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate reveal:
Q. How should researchers address contradictions in reported data (e.g., conflicting bioactivity results)?
- Methodological Answer :
- Replicate experiments under standardized conditions (solvent, temperature, assay protocols).
- Perform meta-analysis using multivariate regression to identify confounding variables (e.g., impurity profiles, crystallinity differences).
- Cross-validate with orthogonal techniques (e.g., HPLC purity checks alongside bioassays) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
